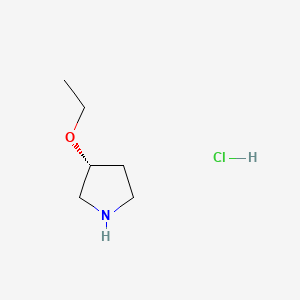

(R)-3-Ethoxy-pyrrolidine hydrochloride

Description

The Pyrrolidine (B122466) Ring System: A Core Heterocyclic Motif in Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in numerous natural products, alkaloids, and synthetic pharmaceuticals. nih.govnih.gov Its prevalence is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration, making it one of the most common non-aromatic nitrogen heterocycles in medicine. nih.gov The saturated, sp³-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole (B145914). nih.gov This feature is increasingly sought after in modern drug discovery to improve properties like solubility and metabolic stability. nih.gov

The non-planar structure of the pyrrolidine ring endows it with significant conformational flexibility. The ring typically adopts one of two predominant puckered envelope conformations, often described as "up" (Cγ-exo) and "down" (Cγ-endo). nih.govresearchgate.net The specific puckering and the spatial orientation of substituents are influenced by their nature and position on the ring. researchgate.net For instance, the introduction of substituents can lock the ring into a preferred conformation, which is a critical factor in the design of molecules that need to fit precisely into a biological target. nih.govresearchgate.net The stereogenicity of the carbon atoms in the pyrrolidine ring means that a substituted pyrrolidine can have multiple stereoisomers, each potentially possessing a different biological profile due to distinct binding modes with enantioselective proteins. nih.govresearchgate.net

Chiral pyrrolidine derivatives are indispensable tools in organic synthesis and medicinal chemistry. thermofisher.com They are widely used as chiral auxiliaries, ligands for transition metals, and organocatalysts to control the stereochemical outcome of chemical reactions. thermofisher.com The amino acid L-proline, which features a pyrrolidine ring with a single chiral center, is a classic example of a versatile chiral building block used in stereoselective synthesis. nih.gov The development of synthetic methods to create diverse, optically pure pyrrolidine derivatives is an active area of research, enabling the construction of libraries of complex molecules for drug screening and the synthesis of targeted therapeutics. rsc.orgresearchgate.net The ability to introduce multiple stereogenic centers, including quaternary centers, into the pyrrolidine scaffold further expands the accessible chemical space for discovering novel therapeutic agents. nih.gov

Contextualization of (R)-3-Ethoxy-pyrrolidine Hydrochloride as a Defined Chiral Building Block

This compound emerges from this chemical landscape as a specialized, non-naturally occurring chiral building block. Its utility is derived from the combination of the pyrrolidine scaffold and a specific, stereochemically defined ether linkage at the C3 position.

The compound consists of a pyrrolidine ring substituted at the third carbon atom with an ethoxy group (-OCH₂CH₃). The designation "(R)" refers to the absolute configuration at this C3 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1185299-15-3 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Canonical SMILES | CCOC1CCNC1.Cl |

| Chirality | (R)-configuration at C3 |

While extensive research dedicated solely to this compound is not widespread, its role and potential can be understood by examining its precursor, (R)-3-hydroxypyrrolidine, and the broader applications of chiral 3-alkoxypyrrolidines. sigmaaldrich.comsigmaaldrich.comgoogle.com Chiral 3-hydroxypyrrolidine is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and antipsychotics.

The synthesis of this compound would typically proceed via the etherification of N-protected (R)-3-hydroxypyrrolidine, followed by deprotection and salt formation. The (R)-3-hydroxypyrrolidine precursor itself can be synthesized from starting materials like trans-4-hydroxy-L-proline through a series of reactions including decarboxylation. google.com

The primary research application of this compound is as a chiral building block. It provides a scaffold for the synthesis of more complex molecules where a 3-ethoxy-pyrrolidine moiety is desired. This structural motif is valuable in medicinal chemistry for several reasons:

Modulation of Physicochemical Properties: The ethoxy group can alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability compared to a hydroxyl group, which can be crucial for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

Probing Structure-Activity Relationships (SAR): In drug development, substituting a hydroxyl group with an ethoxy group is a common strategy to probe the steric and electronic requirements of a biological target's binding pocket. nih.gov

Synthesis of Novel Analogs: It can be used to synthesize novel analogs of existing drugs or new chemical entities. For example, chiral pyrrolidine cores are central to certain inhibitors of neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases. nih.gov The use of building blocks like this compound could facilitate the development of new nNOS inhibitors with improved properties. nih.gov

Emerging perspectives see the use of such defined building blocks in the rapid and scalable construction of chemical libraries for high-throughput screening, particularly through advancements in technologies like continuous flow chemistry. rsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-ethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSSBFJFGPYMNJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Enantioselective Preparation of R 3 Ethoxy Pyrrolidine Hydrochloride and Analogs

Asymmetric Catalytic Strategies in Pyrrolidine (B122466) Ring Synthesis

The synthesis of chiral pyrrolidines, such as the target compound (R)-3-Ethoxy-pyrrolidine, is a significant area of research in organic chemistry. mdpi.com The development of catalytic asymmetric methods is paramount, as these strategies offer efficient and environmentally conscious routes to enantiomerically pure products, avoiding the use of stoichiometric chiral auxiliaries. mdpi.com These methods can be broadly categorized into organocatalysis and transition metal catalysis, both of which have seen remarkable advancements in recent years. nih.gov

Organocatalytic Approaches Utilizing Chiral Pyrrolidine Derivatives as Catalysts

Asymmetric organocatalysis has emerged as a powerful tool for constructing complex molecular architectures. nih.govunibo.it Chiral pyrrolidine derivatives, particularly those derived from the natural amino acid proline, are among the most successful classes of organocatalysts. unibo.itsciengine.comdoaj.org These catalysts typically operate through the formation of transient iminium or enamine intermediates with carbonyl substrates, effectively controlling the stereochemical outcome of the reaction. nih.gov The versatility of the pyrrolidine scaffold allows for extensive structural modifications, enabling the fine-tuning of catalytic activity and selectivity for a wide array of chemical transformations. mdpi.comnih.gov

The efficacy of organocatalytic systems for pyrrolidine synthesis is highly dependent on the catalyst's structure. nih.gov Significant research has been dedicated to designing and optimizing chiral pyrrolidine-based catalysts to achieve superior stereocontrol.

Key design strategies include:

Bifunctional Catalysts: Incorporating a secondary functional group, such as a hydrogen-bond donor (e.g., hydroxyl, amide, or thiourea), into the catalyst structure can lead to a more organized transition state, enhancing enantioselectivity. mdpi.comnih.gov For instance, prolinamide-based organocatalysts derived from (S)-proline and stereoisomeric 2-hydroxy-3-aminopinanes have been studied for asymmetric aldol (B89426) reactions in water. mdpi.comnih.gov Similarly, a custom-designed chiral anthranilic pyrrolidine catalyst demonstrated that a carboxylic acid group plays a crucial role in stereocontrol through hydrogen bonding. rsc.org

Steric Hindrance: Introducing bulky substituents on the pyrrolidine ring can effectively shield one face of the reactive intermediate, directing the approach of the reaction partner. nih.gov Diarylprolinol silyl (B83357) ethers are a prime example, where the bulky diarylmethyl and silyl groups create a well-defined chiral pocket. nih.gov The synthesis of new pyrrolidine-based organocatalysts with bulky substituents at the C2 position has been shown to be effective for the Michael addition of aldehydes to nitroolefins. nih.gov

Rigid Scaffolds: The development of catalysts with more rigid backbones can reduce conformational flexibility, leading to higher levels of stereochemical induction. Bifunctional 4-pyrrolidinopyridines, featuring a chiral side arm, have been designed as powerful Lewis base catalysts for asymmetric [3+2] cycloadditions, demonstrating excellent efficiency and stereoselectivity. acs.org

The table below summarizes the performance of various optimized organocatalysts in asymmetric reactions leading to pyrrolidine-related structures.

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Yield | Reference |

| Diarylprolinol Silyl Ether | Michael Addition | Aldehydes + Nitroolefins | Up to 85% | 95-99% | nih.gov |

| Imidazolidinone | Cascade Addition-Cyclization | Tryptamines + α,β-Unsaturated Aldehydes | >99% | Good | nih.gov |

| cis-2,5-Disubstituted Pyrrolidine | Michael Addition | Nitromethane + α,β-Unsaturated Aldehydes | >99% | Up to 91% | rsc.org |

| Bifunctional 4-Pyrrolidinopyridine | [3+2] Cycloaddition | Allylic N-ylide + Pyrazolone-derived Carbonate | Excellent | Excellent | acs.org |

Understanding the reaction mechanism is crucial for the rational design of new and improved organocatalysts. A common mechanistic feature in many pyrrolidine-based organocatalytic reactions is the formation of an iminium ion from the reaction of the secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. nih.gov This activation lowers the LUMO of the substrate, facilitating nucleophilic attack.

Key mechanistic principles include:

Iminium Ion Activation: In the organocatalytic synthesis of pyrroloindolines, an imidazolidinone catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. The addition of a tryptamine (B22526) derivative to this activated ion initiates a cascade cyclization to yield the pyrroloindoline product with high enantioselectivity. nih.gov

Hydrogen Bonding Control: Non-covalent interactions, particularly hydrogen bonding, play a pivotal role in stereodifferentiation. In asymmetric cycloadditions catalyzed by bifunctional 4-pyrrolidinopyridines, DFT calculations and control experiments have shown that hydrogen bonding between the catalyst and the substrate is essential for controlling both enantioselectivity and diastereoselectivity. acs.org

Dual Stereocontrol Models: Some catalysts can operate through divergent stereocontrol pathways. For example, a chiral anthranilic pyrrolidine catalyst was found to exert stereocontrol via two distinct mechanisms: steric hindrance from a bulky group at the C2 position and hydrogen-bonding interactions involving its carboxylic acid functionality. rsc.org

Proton Shuttle in Aza-Michael Cyclizations: In the chiral phosphoric acid (CPA) catalyzed aza-Michael cyclization to form pyrrolidines, computational studies suggest that the Brønsted acid catalyst functions as a proton shuttle. It catalyzes both the initial cyclization to form an aminoenol and the subsequent tautomerization to the final product, with the cyclization step being rate-limiting and stereo-determining. whiterose.ac.uk

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a powerful and versatile platform for the enantioselective synthesis of pyrrolidines. These methods often exhibit high turnover numbers and functional group tolerance. Catalytic systems based on metals like rhodium, iridium, ruthenium, copper, silver, and cobalt have been successfully employed in various transformations, including hydrogenation, reductive amination, and cycloaddition reactions. morressier.comnih.govorganic-chemistry.orgresearchgate.net

The introduction of chirality through the reduction of prochiral substrates is a highly efficient strategy.

Enantioselective Hydrogenation: This method typically involves the reduction of a C=C or C=N double bond in a prochiral precursor. The stereochemical outcome is controlled by a chiral ligand coordinated to the metal center.

Pyrrole (B145914) Hydrogenation: A notable strategy involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole rings. Using catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃), functionalized pyrrolidines can be obtained with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.org

Olefin Hydrogenation: Rhodium complexes featuring chiral pyrrolidine-substituted ferrocene-derived ligands have proven highly effective in the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acid esters and α-aryl enamides, yielding products with excellent enantioselectivities (up to >99.9% ee). nih.gov

The following table presents data on the catalytic hydrogenation for pyrrolidine synthesis.

| Catalyst System | Substrate Type | Product Type | Diastereoselectivity/Enantioselectivity | Reference |

| Rh/Al₂O₃ | Substituted Pyrroles | Functionalized Pyrrolidines | Excellent Diastereoselectivity | acs.org |

| Rh / Chiral Ferrocenyl Ligand | Dehydroamino Acid Esters | Chiral Amino Acid Derivatives | >99.9% ee | nih.gov |

| Rh / Chiral Ferrocenyl Ligand | α-Aryl Enamides | Chiral Amines | 97.7% ee | nih.gov |

| Co / Modified BOX Ligand | 3-Pyrrolines | 3-Methylpyrrolidines | Outstanding Enantioselectivity | nih.gov |

Enantioselective Reductive Amination (ERA): ERA provides a direct route to chiral amines from ketones. While biocatalytic approaches using imine reductases (IREDs) are gaining prominence, traditional transition metal-catalyzed methods remain crucial. nih.govrsc.org These reactions typically involve the in-situ formation of an imine from a ketone and an amine source, followed by enantioselective reduction.

Metal-Catalyzed ERA: Chiral complexes of iridium(I), rhodium(I), and ruthenium(II) are used to catalyze the reductive amination of ketones. researchgate.net These methods can suffer from challenges such as the reversible formation of unstable imine intermediates and catalyst inhibition by nitrogen-containing reagents. researchgate.net

Biocatalytic ERA: Engineered IREDs have been developed for the highly enantioselective synthesis of compounds like (S)-3-aminopyrrolidine from N-Boc-3-piperidone, achieving up to 99% ee. nih.govrsc.org This biocatalytic approach offers a green and efficient alternative to metal catalysis. nih.gov

[3+2] Cycloaddition reactions are among the most powerful methods for constructing five-membered rings like pyrrolidines, as they can generate multiple stereocenters in a single, atom-economical step. nih.govacs.org The use of chiral metal catalysts is key to controlling the enantioselectivity of these transformations.

Silver-Catalyzed Cycloadditions: Silver(I) catalysts, in combination with chiral ligands, are widely used. For example, a AgOAc/CFAM-ligand system effectively catalyzes the 1,3-dipolar cycloaddition between aryl-substituted azomethine ylides and N-methylmaleimide to give endo-pyrrolidine products in good yields and enantioselectivities. nih.gov Similarly, Ag(I)/ThioClickFerrophos complexes have been used for the highly endo-selective and enantioselective cycloaddition of azomethine ylides with α-enones. organic-chemistry.org

Copper-Catalyzed Cycloadditions: Copper(I) complexes with chiral ligands like ClickFerrophos have been employed in the asymmetric 1,3-dipolar cycloaddition of glycine (B1666218) iminoesters with electron-deficient alkenes, affording highly substituted pyrrolidines with excellent diastereo- and enantioselectivities. organic-chemistry.org

Iridium-Catalyzed Cycloadditions: An innovative approach involves the iridium-catalyzed reductive generation of azomethine ylides from stable amides or lactams. These in-situ generated dipoles then undergo [3+2] cycloaddition with alkenes to produce a diverse range of highly substituted pyrrolidines. nih.gov

The table below highlights results from various metal-catalyzed cycloaddition reactions.

| Metal/Ligand System | Reaction Type | Reactants | Product | Selectivity | Reference |

| AgOAc / CFAM4 | 1,3-Dipolar Cycloaddition | Azomethine ylide + N-Methylmaleimide | Aryl-substituted pyrrolidine | Good to excellent yield, acceptable ee | nih.gov |

| Ag(I) / ThioClickFerrophos | 1,3-Dipolar Cycloaddition | Azomethine ylide + α-Enones | endo-Pyrrolidine | Very good yield and ee | organic-chemistry.org |

| Cu(I) / ClickFerrophos | 1,3-Dipolar Cycloaddition | Glycine iminoester + Alkene | exo-Pyrrolidine | High ds and ee | organic-chemistry.org |

| IrCl(CO)(PPh₃)₂ | Reductive [3+2] Cycloaddition | Amide + Alkene | Substituted pyrrolidine | High selectivity | nih.gov |

Chiral Pool and Auxiliary-Based Syntheses of Optically Pure Pyrrolidines

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. Two powerful strategies to achieve this are the utilization of the chiral pool and the application of chiral auxiliaries. Both approaches leverage pre-existing chirality to control the stereochemical outcome of a reaction, leading to the desired enantiomer of the target molecule.

Derivation from Natural Products and Readily Available Chiral Precursors

The "chiral pool" refers to the collection of inexpensive and readily available enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. rsc.orgnih.govnih.gov These natural products serve as versatile starting materials for the synthesis of complex chiral molecules, including substituted pyrrolidines. The inherent chirality of these precursors is transferred to the target molecule, often through a series of stereocontrolled transformations. nih.gov

A common strategy for the synthesis of chiral pyrrolidines is the use of amino acids like L-proline and L-aspartic acid. acs.orgnih.gov For instance, (R)-aspartic acid has been employed as a starting material for the synthesis of 3-pyrrolidinylisoxazoles. acs.org Similarly, proline and its derivatives, such as 4-hydroxyproline, are frequently used as precursors for a wide range of pyrrolidine-containing drugs. rsc.org The synthesis often begins with the reduction of the carboxylic acid functionality to an alcohol, as seen in the preparation of (S)-prolinol from proline using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov

Carbohydrates also represent a valuable source of chirality for pyrrolidine synthesis. Polyhydroxylated nitrones, which can be readily prepared from natural sugars like xylose, arabinose, lyxose, and ribose, are versatile intermediates that can be converted to a variety of acetamide-modified pyrrolidines. rsc.org

Table 1: Examples of Chiral Precursors and their Pyrrolidine Derivatives

| Chiral Precursor | Pyrrolidine Derivative | Key Transformation | Reference(s) |

| (R)-Aspartic acid | 3-Pyrrolidinylisoxazoles | Cyclization | acs.org |

| L-Proline | (S)-Prolinol | Reduction | nih.gov |

| L-Arabinose | Acetamide modified pyrrolidines | Nitrone formation and cycloaddition | rsc.org |

| 2,3-O-iso-propylidene-D-erythronolactol | Chiral pyrrolidines | Multi-step synthesis | nih.gov |

These examples underscore the utility of the chiral pool in providing a reliable and economical pathway to optically pure pyrrolidine scaffolds.

Application of External Chiral Auxiliaries for Diastereoselective Control

A widely used class of chiral auxiliaries are the Evans oxazolidinones, which are effective in controlling the stereochemistry of various reactions, including alkylations and aldol reactions. nih.govrsc.orgtandfonline.com These auxiliaries are typically derived from chiral amino alcohols and are attached to the substrate to form a chiral imide. The bulky substituents on the oxazolidinone ring create a chiral environment that directs the approach of incoming reagents, leading to high diastereoselectivity. nih.gov After the desired transformation, the auxiliary can be cleaved under mild conditions. nih.gov

Another important chiral auxiliary is Ellman's tert-butanesulfinamide. This reagent is particularly effective for the asymmetric synthesis of chiral amines. nih.gov The N-tert-butanesulfinyl group can be attached to a ketone or aldehyde to form a chiral sulfinimine. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be removed under acidic conditions. This methodology has been successfully applied to the diastereoselective synthesis of densely substituted pyrrolidines. rsc.orgrsc.org

Table 2: Common Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Key Feature | Reference(s) |

| Evans Oxazolidinones | Alkylation, Aldol Reactions | Steric hindrance from substituents | nih.govrsc.orgtandfonline.com |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Nucleophilic addition to imines | Chiral sulfinyl group directs addition | rsc.orgnih.govrsc.org |

| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Aldol Reactions | Formation of a chiral enamine | bohrium.com |

The use of chiral auxiliaries provides a versatile and powerful strategy for the asymmetric synthesis of pyrrolidines, offering high levels of stereocontrol and the ability to access a wide range of enantiomerically pure products. nih.gov

Multi-Component Reactions (MCRs) for Pyrrolidine Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly atom-economical and offer a rapid and efficient route to complex molecular architectures, such as the pyrrolidine ring system. nih.govbohrium.com

One-Pot Strategies for Convergent Synthesis

A key advantage of MCRs is their one-pot nature, which eliminates the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. rsc.orgrsc.org Several MCRs have been developed for the synthesis of highly functionalized pyrrolidines.

One notable example is the silver(I)-catalyzed asymmetric [C+NC+CC] coupling process, which provides access to structurally diverse pyrrolidines in a single step. rsc.org Another approach involves the TiCl₄-catalyzed multicomponent coupling of phenyldihydrofuran, an N-tosylimino ester, and a silane (B1218182) reagent to afford functionalized pyrrolidines with multiple stereocenters. acs.org

The Passerini and Ugi reactions are classic examples of isocyanide-based MCRs that have been adapted for the synthesis of pyrrolidine derivatives. nih.govacs.orgresearchgate.net For instance, a sequential Ugi four-component condensation followed by cyclization has been used to prepare functionalized pyrrolidine-2,5-diones. acs.org In some cases, enols can be used as the acidic component in Ugi and Passerini-type reactions to generate pyrrolidinone-derived enol-ethers and enamines. researchgate.net

Table 3: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

| MCR Type | Reactants | Catalyst/Conditions | Product | Reference(s) |

| [C+NC+CC] Coupling | Aldehyde, Amine, Alkene | Silver(I) | Highly functionalized pyrrolidines | rsc.org |

| TiCl₄-catalyzed Coupling | Phenyldihydrofuran, N-tosylimino ester, Silane | TiCl₄ | Substituted pyrrolidines | acs.org |

| Ugi-4CR/Cyclization | Isocyanide, Aldehyde, Amine, Carboxylic Acid | Sequential reaction | Pyrrolidine-2,5-diones | acs.org |

| [3+2] Cycloaddition | Isatin, Phenylglycine, Dipolarophile | Reflux in methanol (B129727) | Spirooxindole-pyrrolidines | researchgate.net |

These one-pot strategies exemplify the power of MCRs to rapidly build molecular complexity from simple and readily available starting materials.

Control of Chemoselectivity and Stereoselectivity in MCRs

Achieving high levels of chemo- and stereoselectivity is a critical challenge in MCRs, as multiple reactive sites and stereocenters can be involved. The choice of catalyst, solvent, and reactants plays a crucial role in directing the reaction towards the desired outcome.

In many MCRs leading to pyrrolidines, the formation of an azomethine ylide as a key intermediate is a common feature. rsc.orgtandfonline.combohrium.com The subsequent [3+2] cycloaddition of this ylide with a dipolarophile is often the step that determines the stereochemistry of the final product. The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce high enantioselectivity in these cycloadditions. nih.gov

Diastereoselectivity can also be controlled by using chiral reactants or auxiliaries. For example, the use of a chiral camphor (B46023) sultam as part of one of the components in a silver(I)-catalyzed MCR provides reliable control over the developing stereochemistry. rsc.org Similarly, in the TiCl₄-catalyzed MCR mentioned earlier, the use of optically active phenyldihydrofuran leads to the diastereoselective formation of the pyrrolidine product. acs.org

The reaction conditions, such as the solvent and the presence of additives, can also have a profound impact on selectivity. In one reported multicomponent reaction, the presence of acetonitrile (B52724) as an additive completely suppressed the formation of a tetrahydrofuran (B95107) byproduct, leading exclusively to the desired pyrrolidine derivative. acs.org The regioselectivity of the cycloaddition can also be influenced by the electronic nature of the substituents on the reactants. rsc.org

Derivatization and Functionalization Strategies of the Pyrrolidine Ring System

Once the core pyrrolidine scaffold has been synthesized, further derivatization and functionalization are often necessary to access a wider range of analogs with diverse properties. These modifications can be made at various positions on the pyrrolidine ring, including the nitrogen atom and the carbon atoms.

A common derivatization strategy is the N-acylation or N-alkylation of the pyrrolidine nitrogen. nih.govrsc.org This not only allows for the introduction of various functional groups but can also be a necessary step in a multi-step synthesis to protect the nitrogen or to modify its reactivity.

Direct C-H functionalization of the pyrrolidine ring has emerged as a powerful tool for the introduction of new substituents in a highly atom-economical manner. rsc.orgrsc.orgnih.gov Both metal-catalyzed and metal-free methods have been developed for this purpose. For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can provide 3-aryl pyrrolidines. nih.gov Iron complexes have been used to catalyze the diastereoselective C-H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines. nih.gov Furthermore, redox-neutral α-C-H functionalization of 2-substituted pyrrolidines has been achieved using o-benzoquinone as an internal oxidant, leading to the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. acs.org

The functionalization can also be guided by pre-existing functional groups on the pyrrolidine ring. For instance, pyrrolidine-2,4-diones can be acylated at the C-3 position using acid chlorides in the presence of a Lewis acid. rsc.org

Table 4: Selected Derivatization Strategies for the Pyrrolidine Ring

| Position of Functionalization | Reaction Type | Reagents/Catalyst | Product Feature | Reference(s) |

| Nitrogen | N-acylation | Acyl chlorides, Anhydrides | Introduction of amide functionality | nih.govacs.org |

| C-3 | Palladium-catalyzed Hydroarylation | Aryl halides, Pd catalyst | 3-Aryl substitution | nih.gov |

| C-2 and C-5 | Diastereoselective C-H Amination | Aliphatic azides, Iron complex | 2,5-Disubstitution | nih.gov |

| α-C-H | Redox-neutral Functionalization | o-Benzoquinone, Nucleophile | α-Substitution | nih.govacs.org |

| C-3 | Acylation | Acid chlorides, Lewis acid | 3-Acyl substitution on pyrrolidine-2,4-diones | rsc.org |

These derivatization strategies provide a versatile toolbox for the medicinal chemist to fine-tune the properties of the pyrrolidine scaffold and to explore structure-activity relationships.

Introduction of Ethoxy Group at C-3 Position

The introduction of an ethoxy group at the C-3 position of the pyrrolidine ring, particularly with (R) stereochemistry, is a critical step in the synthesis of the target compound. A primary and widely utilized method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comtcichemicals.com This S_N2 reaction involves an alkoxide nucleophile reacting with an alkyl halide or a similar electrophile with a good leaving group. wikipedia.orgmasterorganicchemistry.com

The synthesis typically starts from an optically pure precursor, such as (R)-3-hydroxypyrrolidine, which is often protected at the nitrogen atom (e.g., with a Boc or Cbz group) to prevent side reactions. The hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comyoutube.com This alkoxide then displaces a halide from an ethylating agent, like ethyl bromide or ethyl iodide, to form the desired 3-ethoxy-pyrrolidine derivative.

Key aspects of this methodology include:

Choice of Base: Sodium hydride is a common choice as it forms a non-nucleophilic byproduct (H₂ gas), which bubbles out of the reaction mixture and does not interfere with the subsequent S_N2 reaction. youtube.com

Solvent: The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to promote the S_N2 mechanism. masterorganicchemistry.comchem-station.com

Stereochemistry: The Williamson ether synthesis proceeds with an inversion of configuration if the reaction occurs at a chiral center. However, in the case of synthesizing (R)-3-ethoxypyrrolidine from (R)-3-hydroxypyrrolidine, the reaction does not occur at the chiral C-3 center itself but at the ethylating agent. The stereochemistry at C-3 is therefore retained.

An alternative approach involves starting with a chiral precursor like (R)-epichlorohydrin. The synthetic sequence may involve opening the epoxide, protecting the resulting hydroxyl group, reducing a nitrile group, and subsequent cyclization to form the pyrrolidine ring. The protecting group on the hydroxyl function can be a benzyl (B1604629) group, which can be introduced under Williamson ether synthesis conditions and later deprotected if necessary.

Modifications of Nitrogen and Other Ring Positions

The synthesis of analogs of (R)-3-ethoxy-pyrrolidine involves modifications at the nitrogen atom and other positions on the pyrrolidine ring. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Nitrogen Atom Modifications: The nitrogen atom of the pyrrolidine ring is a common site for modification. Reductive amination is a powerful tool for introducing various alkyl or aryl groups. rsc.orgnih.gov For instance, N-alkyl-2-pyrrolidones can be synthesized from glutamic acid via Pd-catalyzed reductive N-alkylation followed by cyclization and decarboxylation. rsc.org Protecting groups such as Benzoyl (Bz), Benzyloxycarbonyl (Cbz), or tert-Butoxycarbonyl (Boc) are frequently used not only to modulate reactivity during synthesis but also to explore their influence on the biological activity of the final compound. nih.govnih.gov The removal of these protecting groups, for example, the debenzoylation of an N-benzoyl-pyrrolidine, can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov

Ring Position Modifications: Substituents can be introduced at other positions of the pyrrolidine ring to create a library of analogs. For example, alkylation of a chiral pyrrolidin-2-one can lead to trans-3,4-disubstituted pyrrolidines with high diastereoselectivity. researchgate.net The introduction of functional groups like hydroxymethyl or phenylsulfonylmethyl at the C-2 position has also been reported. nih.gov The versatility of the pyrrolidine scaffold allows for the synthesis of diverse structures, including spirocyclic pyrrolidines, which are of interest due to their increased three-dimensional character. acs.org

The following table summarizes various modifications made to the pyrrolidine ring in the synthesis of analogs.

| Modification Site | Type of Modification | Reagents/Methods | Resulting Structure |

| Nitrogen | N-Benzoylation | PhCOCl, Pyridine | N-Benzoyl-pyrrolidine |

| Nitrogen | Reductive N-Alkylation | Aldehyde/Ketone, Pd/C, H₂ | N-Alkyl-pyrrolidine |

| Nitrogen | N-Boc Protection | (Boc)₂O, DMAP | N-Boc-pyrrolidine |

| C-2 | Epimerization | n-BuLi | C-2 epimer |

| C-3, C-4 | Alkylation | Alkyl Halide, Base | 3,4-disubstituted pyrrolidine |

Preparation of Hydrochloride Salts

The conversion of the final pyrrolidine derivative into its hydrochloride salt is a standard and often necessary step in pharmaceutical development. Salts typically exhibit improved stability, solubility, and handling properties compared to the free base. The preparation of (R)-3-Ethoxy-pyrrolidine hydrochloride is generally achieved by treating a solution of the purified free base with hydrochloric acid. nih.gov

Common methods for hydrochloride salt formation include:

Using HCl in a Solvent: A solution of hydrogen chloride in an organic solvent, such as diethyl ether, methanol, or dioxane, is added to a solution of the pyrrolidine base. nih.gov The resulting hydrochloride salt, being less soluble, often precipitates out and can be collected by filtration.

Aqueous HCl followed by Evaporation: The base can be dissolved in a suitable solvent, acidified with aqueous HCl, and then the solvent and excess water are removed under reduced pressure to yield the salt.

Recrystallization: The purity of the hydrochloride salt can be further enhanced by recrystallization from an appropriate solvent system, such as a methanol-diethyl ether mixture. This process helps to remove any remaining impurities and can yield a crystalline solid. nih.gov

For example, a reported procedure for a similar compound involved dissolving the free base in a solvent like methanol, adding 6 N HCl, stirring, and then concentrating the mixture to obtain the crude product, which was then purified by recrystallization from an ethanol (B145695)/water mixture to yield the final tri-HCl salt. nih.gov

Optimization of Synthetic Procedures and Efficiency for Scalable Production

For a synthetic route to be viable for large-scale production, it must be efficient, high-yielding, and produce a product of high purity. Optimization studies are therefore critical.

Yield Enhancement Studies

One key area for optimization is the reaction conditions. A study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones demonstrated a dramatic increase in product yield by systematically optimizing the reactant ratio and solvent. The yield was improved from 36% to 89% by increasing the equivalents of the amine reactant and changing the solvent from acetic acid to ethanol, while also reducing the solvent volume.

The table below illustrates the impact of reaction condition optimization on yield for a model reaction.

| Entry | Reactant Ratio (Equiv) | Solvent | Yield (%) |

| 1 | 1 : 2.5 | Acetic Acid | 36 |

| 2 | 1 : 2.5 | Ethanol | 72 |

| 3 | 1 : 4 | Ethanol | 82 |

| 4 | 1 : 4 | Ethanol (reduced volume) | 89 |

Purity Enhancement Techniques (e.g., Optical Purity)

Achieving high chemical and optical purity is paramount, especially for pharmaceutical applications. Several techniques are employed to enhance the purity of the final compound and intermediates.

Chemical Purity:

Chromatography: Flash column chromatography is a standard method for purifying intermediates and the final compound. nih.gov The choice of silica (B1680970) gel and the solvent system (eluent) is optimized to achieve the best separation of the desired product from byproducts and unreacted starting materials.

Recrystallization: This is a powerful technique for purifying solid compounds. nih.gov By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, a crystalline product of high purity can be obtained, leaving impurities behind in the solution. For hydrochloride salts, a common recrystallization system is a mixture of an alcohol (like ethanol or methanol) and water or an ether. nih.gov

Optical Purity: Maintaining and enhancing the enantiomeric excess (ee) is critical in chiral synthesis.

Chiral Resolution: In some cases, a racemic or diastereomeric mixture can be separated. For instance, diastereomeric salts can be formed using a chiral resolving agent, separated by crystallization, and then the desired enantiomer can be liberated.

Enantioselective Catalysis: Using chiral catalysts can direct a reaction to form predominantly one enantiomer, leading to a product with high initial optical purity. acs.org

High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is a highly effective method for separating enantiomers and achieving very high optical purity (>99% ee). ymc.co.jp Recycling preparative HPLC systems can further improve resolution and allow for high-purity purification even for compounds that are difficult to separate in a single pass. ymc.co.jp

Crystallization-Induced Resolution: As seen in the synthesis of N-protected 3-hydroxypyrrolidines, simple recrystallization can sometimes significantly increase the enantiomeric excess of the product.

The utility of a scalable flow methodology has been demonstrated in the gram-scale preparation of intermediates for compounds like the κ-opioid receptor selective antagonist Aticaprant, highlighting the industrial applicability of modern purity and yield enhancement techniques. rsc.org

Strategic Utility of R 3 Ethoxy Pyrrolidine Hydrochloride As a Chiral Scaffold in Advanced Organic Synthesis

Enantiopure Building Block for Complex Chemical Architectures

(R)-3-Ethoxy-pyrrolidine hydrochloride serves as a crucial enantiopure starting material, enabling the construction of intricate molecular frameworks with a high degree of stereochemical control. The defined stereochemistry at the C3 position of the pyrrolidine (B122466) ring is instrumental in guiding the spatial orientation of substituents, which is often a critical determinant of a molecule's biological function.

Stereoselective Introduction into Diverse Molecular Frameworks

The stereoselective synthesis of pyrrolidine derivatives is a well-established field, with numerous methods available for their incorporation into larger molecules. nih.gov These methods can be broadly categorized into two approaches: the functionalization of a pre-existing chiral pyrrolidine ring or the cyclization of an acyclic precursor to form the pyrrolidine ring with the desired stereochemistry. mdpi.com this compound, as a readily available chiral building block, falls into the first category, offering a straightforward route to enantiomerically pure products.

The synthesis of complex molecules often involves the coupling of chiral fragments. For instance, in the development of novel therapeutics, the pyrrolidine scaffold can be introduced through various chemical reactions, including nucleophilic substitution, reductive amination, and amide bond formation. A key advantage of using a pre-defined chiral scaffold like this compound is the ability to control the stereochemical outcome of these reactions, leading to the desired diastereomer with high selectivity. youtube.com

Influence of Pyrrolidine Chirality on Downstream Synthetic Outcomes

The chirality of the pyrrolidine ring, and specifically the (R)-configuration at the 3-position bearing the ethoxy group, exerts a significant influence on the stereochemical course of subsequent synthetic transformations. This phenomenon, known as diastereoselection, is a cornerstone of modern asymmetric synthesis. youtube.com The chiral environment created by the pyrrolidine scaffold can direct the approach of reagents to a specific face of the molecule, resulting in the preferential formation of one diastereomer over another.

This diastereoselective control is crucial in the synthesis of complex molecules with multiple stereocenters, where the relative and absolute stereochemistry determines the final compound's properties. For example, in the synthesis of certain bioactive compounds, the precise spatial arrangement of functional groups is essential for binding to a biological target. The use of this compound as a chiral auxiliary or building block can effectively transmit its stereochemical information to newly formed stereocenters in the molecule. sigmaaldrich.comwikipedia.org

Scaffold Design for Exploring Three-Dimensional Chemical Space

The increasing recognition of the importance of molecular three-dimensionality in drug discovery has led to a demand for scaffolds that can effectively explore 3D chemical space. The non-planar nature of the pyrrolidine ring makes it an ideal candidate for this purpose.

Applications in Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. The pyrrolidine scaffold is a popular choice for the design of fragment libraries due to its favorable physicochemical properties and its ability to present functional groups in a well-defined three-dimensional arrangement.

This compound, as a chiral fragment, can be utilized in FBDD to probe the chiral pockets of a target protein. The ethoxy group provides a vector for further chemical elaboration, allowing for the growth of the fragment into a more potent lead compound while maintaining the crucial stereochemical information.

Role in the Development of Novel Chemical Entities

The pyrrolidine scaffold is a common feature in a wide range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. nih.gov The use of chiral pyrrolidine derivatives like this compound has been instrumental in the development of new chemical entities with improved pharmacological profiles.

A notable example is the development of Selective Androgen Receptor Modulators (SARMs). These compounds aim to provide the therapeutic benefits of androgens, such as increased muscle mass and bone density, while minimizing the undesirable side effects on tissues like the prostate. nih.gov Several potent and selective SARMs incorporate a substituted pyrrolidine ring, where the stereochemistry of the ring is critical for their tissue-selective activity. nih.govbohrium.comebi.ac.uk For instance, studies have shown that different stereoisomers of pyrrolidine-containing SARMs can exhibit vastly different biological activities, highlighting the importance of using enantiomerically pure building blocks like this compound in their synthesis. nih.gov The development of a tamsulosin (B1681236) derivative with an ethoxy group on a pyrrolidine-like structure for the treatment of osteoporosis further illustrates the potential of this scaffold in generating novel therapeutics. acs.org

| Compound Name | Chemical Structure |

| This compound | C6H14ClNO |

| Tamsulosin | C20H28N2O5S |

| Zafirlukast | C31H33N3O6S |

| Selective Androgen Receptor Modulators (SARMs) | Varies |

Pyrrolidine as a Core Structure for Scaffold-Based Research

The strategic value of the pyrrolidine core in scaffold-based research stems from several key physicochemical and structural properties that make it an ideal framework for constructing diverse and biologically active molecules. nih.govnih.govnih.gov

Three-Dimensional (3D) Character: Unlike its aromatic counterpart, pyrrole (B145914), the saturated pyrrolidine ring is non-planar. nih.govnih.gov This inherent three-dimensionality, arising from its sp³-hybridized carbon atoms, allows for the exploration of a much broader chemical space. nih.govnih.gov The ring exists in various puckered conformations (envelope and twisted forms) through a phenomenon known as pseudorotation, which allows substituents to be projected in distinct spatial vectors. This 3D coverage is a significant advantage in drug design, as it facilitates more precise and effective interactions with the complex, three-dimensional binding sites of biological targets like proteins and enzymes. nih.govchemrxiv.org

Inherent Chirality and Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers. nih.gov The "R" configuration at the C3 position of this compound introduces a fixed chiral center. This is crucial because biological systems are chiral, and the specific stereoisomer of a drug can determine its efficacy, selectivity, and even its safety profile. nih.gov Utilizing a pre-defined chiral building block like this compound ensures that subsequent synthetic transformations maintain stereochemical integrity, a critical aspect governed by regulatory bodies like the FDA. nih.gov The spatial orientation of substituents on the pyrrolidine ring is known to profoundly influence the biological profile of drug candidates by dictating the binding mode to enantioselective proteins. nih.govnih.gov

Versatility as a Scaffold: The pyrrolidine nucleus serves as a versatile scaffold that can be readily functionalized. organic-chemistry.orgnih.gov The secondary amine within the ring is a key handle for introducing a wide array of substituents, allowing for the systematic modification of a molecule's properties. This adaptability makes the pyrrolidine scaffold a frequent choice for creating libraries of compounds in the search for new therapeutic agents. nih.gov Compounds incorporating the pyrrolidine ring have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system effects. nih.gov

The table below summarizes key attributes of the pyrrolidine scaffold that contribute to its utility in drug discovery.

Table 1: Key Attributes of the Pyrrolidine Scaffold| Attribute | Description | Significance in Drug Discovery |

|---|---|---|

| 3D Geometry | Non-planar, puckered ring structure with sp³-hybridized carbons. nih.govnih.gov | Enables better exploration of 3D pharmacophore space and optimized interactions with biological targets. nih.govchemrxiv.org |

| Chirality | Can contain multiple stereocenters, allowing for stereoisomerism. nih.gov | Crucial for target selectivity and potency, as biological systems are enantioselective. nih.govnih.gov |

| Structural Rigidity & Flexibility | The ring conformation can be controlled or "locked" by the choice of substituents. nih.gov | Allows for fine-tuning of the molecule's shape to fit specific binding pockets. |

| Physicochemical Properties | The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing solubility and receptor binding. | Modulates pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). |

| Synthetic Accessibility | Can be synthesized from readily available precursors like proline or through various cyclization strategies. nih.govorganic-chemistry.org | Facilitates the efficient and diverse production of novel chemical entities for screening. |

Strategy for Introducing Specific Functionalities

While this compound is a valuable starting material, the core strategies for its elaboration revolve around the functionalization of the pyrrolidine ring's secondary amine. This nitrogen atom serves as the primary reactive site for introducing molecular diversity and tailoring the scaffold for specific applications. The principal methods include N-acylation, N-alkylation, and N-arylation, which attach a vast array of functional groups and structural motifs to the core.

Although specific examples detailing the functionalization of this compound are not extensively documented in peer-reviewed literature, the general reactivity of the pyrrolidine secondary amine is well-established. The following examples illustrate common strategies used to functionalize similar pyrrolidine scaffolds, which are directly applicable to the elaboration of this compound.

N-Acylation and N-Sulfonylation: The reaction of the pyrrolidine nitrogen with acylating or sulfonylating agents is a robust method to introduce amide and sulfonamide functionalities. These reactions are typically high-yielding and proceed under standard conditions.

Table 2: Representative N-Acylation and N-Sulfonylation Reactions on Pyrrolidine Scaffolds

| Starting Material | Reagent(s) | Product Functionality | Reaction Type | Reference |

|---|---|---|---|---|

| Pyrrolidine | Acid Chloride, NEt₃, CH₂Cl₂ | N-acyl | Acylation | nih.gov |

| Pyrrolidine | Sulfonyl Chloride, DMAP, NEt₃ | N-sulfonyl | Sulfonylation | nih.gov |

Reductive Amination: This strategy involves the reaction of the pyrrolidine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent to form a new carbon-nitrogen bond. This method is highly effective for introducing diverse alkyl substituents onto the nitrogen atom.

Table 3: Representative Reductive Amination Reactions

| Pyrrolidine Derivative | Carbonyl Compound | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Pyrrolidine HCl salt | Aldehyde, AcOH | NaBH(OAc)₃ | N-alkyl pyrrolidine | nih.gov |

These fundamental transformations allow chemists to strategically append various groups to the (R)-3-Ethoxy-pyrrolidine scaffold. By attaching different aromatic, heteroaromatic, or aliphatic moieties, researchers can systematically modulate the steric and electronic properties of the resulting molecules to optimize their interaction with a specific biological target. The ethoxy group at the C3 position provides an additional vector for interaction within a binding site, while the fixed (R)-stereochemistry ensures that these new derivatives are synthesized as single enantiomers, a critical requirement for modern drug development. nih.gov

Advanced Analytical and Spectroscopic Characterization of R 3 Ethoxy Pyrrolidine Hydrochloride

Determination of Enantiomeric and Diastereomeric Purity

Ensuring the stereochemical integrity of (R)-3-ethoxy-pyrrolidine hydrochloride is of paramount importance. Enantiomeric purity is a critical quality attribute, as the biological activity and toxicological profile of the (S)-enantiomer may differ significantly. semanticscholar.org

Direct enantiomeric separation by High-Performance Liquid Chromatography (HPLC) is a preferred method for determining optical purity. chromatographyonline.com The strategy involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Method Development: The development of a chiral HPLC method begins with screening various CSPs and mobile phase conditions. sigmaaldrich.com For a secondary amine like (R)-3-ethoxy-pyrrolidine, polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® or Chiralcel®) and macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) are often effective. sigmaaldrich.commdpi.com The screening process evaluates different mobile phase modes:

Normal Phase: Typically using mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (e.g., ethanol (B145695), isopropanol). chromatographyonline.com

Reversed-Phase: Using aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727). chromatographyonline.compensoft.net

Polar Organic Mode: Employing polar solvents such as methanol or ethanol, often with acidic or basic additives to improve peak shape and resolution. sigmaaldrich.com

For this compound, a normal phase or polar organic mode is often a successful starting point. The hydrochloride salt form necessitates careful mobile phase selection to ensure good chromatography. An amine additive may be required to prevent peak tailing. The goal is to achieve a baseline resolution (Rs > 1.5, ideally > 2.0) between the (R)- and (S)-enantiomer peaks. pensoft.netresearchgate.net

Method Validation: Once optimal conditions are established, the method is validated according to established guidelines to ensure it is fit for its intended purpose. semanticscholar.orgresearchgate.net Validation confirms the method's specificity, linearity, accuracy, precision, and robustness. semanticscholar.orgscirp.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by the separation of the (S)-enantiomer from the main (R)-enantiomer peak. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably detected and quantified, respectively. researchgate.netscirp.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the (S)-enantiomer over a given range.

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (RSD) of a series of measurements. semanticscholar.org

Accuracy: Determined by analyzing samples of the (R)-enantiomer spiked with known amounts of the (S)-enantiomer and calculating the percent recovery. semanticscholar.org

Table 1: Hypothetical Chiral HPLC Method Validation Parameters

| Parameter | Specification | Hypothetical Result |

|---|---|---|

| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) | - |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (85:15:0.1 v/v/v) | - |

| Flow Rate | 1.0 mL/min | - |

| Resolution (Rs) between enantiomers | > 2.0 | 2.8 |

| Linearity Range (S-enantiomer) | LOQ to 1.0% of nominal concentration | 0.05 µg/mL to 5.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.997 | 0.9992 |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.015 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.05 µg/mL |

| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 103.2% |

| Precision (RSD %) | ≤ 10.0% at LOQ | 6.5% |

Gas chromatography (GC) is another powerful technique for separating enantiomers, particularly for volatile compounds. gcms.cz Direct analysis of this compound is not feasible due to its low volatility and the presence of the active amine group. Therefore, a two-step process involving derivatization followed by analysis on a chiral column is typically employed. sigmaaldrich.com

The derivatization step converts the amine into a less polar, more volatile derivative without affecting the chiral center. sigmaaldrich.com A common approach is acylation of the secondary amine using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com

Following derivatization, the resulting diastereomers are separated on a GC column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cz The choice of acetylation reagent can sometimes influence the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com The benefits of a chiral GC method include high sensitivity and potentially shorter analysis times compared to HPLC. sigmaaldrich.com

Table 2: Illustrative GC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) in Methylene Chloride |

| GC Column | CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film) |

| Carrier Gas | Helium |

| Oven Program | Initial 100°C, ramp at 2°C/min to 150°C |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time (R-derivative) | 18.5 min |

| Hypothetical Retention Time (S-derivative) | 19.2 min |

While standard NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, it becomes a powerful tool for determining enantiomeric purity when chiral auxiliaries are used. libretexts.org These auxiliaries create a diastereomeric environment, causing the corresponding nuclei in the two enantiomers to become chemically non-equivalent and resonate at different frequencies. libretexts.org

Two main approaches are used:

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., containing Europium or Praseodymium) with chiral ligands. google.comslideshare.net The amine group of (R)-3-ethoxy-pyrrolidine coordinates to the Lewis acidic metal center of the CSR, forming transient diastereomeric complexes. libretexts.orgrsc.org This induces separation of signals for the (R)- and (S)-enantiomers in the ¹H or ¹³C NMR spectrum, allowing for direct integration to determine the enantiomeric ratio. slideshare.net

Chiral Derivatizing Agents (CDAs): This involves covalently reacting the pyrrolidine (B122466) with a chiral agent (e.g., Mosher's acid chloride or a protected amino acid) to form stable diastereomers. wordpress.com These diastereomers have distinct NMR spectra, and like with CSRs, the enantiomeric purity can be determined by integrating the separated signals.

Table 3: Hypothetical ¹H NMR Data Using a Chiral Shift Reagent

| Proton | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) with Eu(hfc)₃ |

|---|---|---|

| H-2 (R-enantiomer) | ~3.0 ppm | 4.55 ppm |

| H-2 (S-enantiomer) | ~3.0 ppm | 4.62 ppm |

| Ethoxy-CH₂ (R-enantiomer) | ~3.5 ppm | 5.10 ppm |

| Ethoxy-CH₂ (S-enantiomer) | ~3.5 ppm | 5.15 ppm |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the calculation of a unique elemental formula, providing strong evidence for the compound's identity.

For analysis, the compound is ionized (e.g., by electrospray ionization, ESI) to form the protonated free base, [C₆H₁₃NO + H]⁺. The instrument then measures its exact mass. This experimental mass is compared to the theoretical mass calculated from the sum of the exact masses of the most abundant isotopes of its constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). researchgate.net A close match (typically within 5 ppm) between the measured and theoretical mass confirms the molecular formula. researchgate.net

Table 4: HRMS Data for the Protonated Molecule of (R)-3-Ethoxy-pyrrolidine

| Parameter | Value |

|---|---|

| Ion Formula | [C₆H₁₄NO]⁺ |

| Calculated Monoisotopic Mass | 116.1070 u |

| Hypothetical Measured Mass | 116.1068 u |

| Mass Difference | -0.0002 u |

| Error | -1.7 ppm |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govchem-soc.si This technique provides irrefutable proof of the (R)-stereochemistry at the C3 position of the pyrrolidine ring.

The process involves growing a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise position of each atom in the crystal lattice. nih.gov

To determine the absolute configuration of a molecule containing only light atoms (C, H, N, O), the measurement of anomalous dispersion effects (the Bijvoet method) can be challenging. researchgate.net An alternative and often more reliable strategy is to co-crystallize the compound with a chiral reference of known absolute configuration, or to use a heavy atom derivative. chem-soc.siresearchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomeric model confirms the assignment. researchgate.net

Table 5: Hypothetical X-ray Crystallographic Data

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₁₄ClNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 14.2 Å |

| Absolute Configuration Confirmed | Yes |

| Flack Parameter | 0.02(5) |

Specialized Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound. libretexts.orgresearchgate.net For (R)-3-ethoxy-pyrrolidine, derivatization is employed not only for chiral GC analysis but also to enhance detectability in other methods, particularly HPLC. sci-hub.sepsu.edu

Since the pyrrolidine and ethoxy groups lack a strong chromophore or fluorophore, direct detection by UV or fluorescence at low concentrations is difficult. researchgate.net Derivatization introduces a tag into the molecule that has a strong response to a specific detector. This can significantly lower the limits of detection and quantitation.

Common derivatization strategies for secondary amines include:

For UV Detection: Reaction with agents like benzoyl chloride or 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) to introduce a highly conjugated aromatic system. researchgate.net

For Fluorescence Detection: Reaction with highly fluorescent tags such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.net These reagents can provide sub-picomole sensitivity.

The choice of reagent depends on the analytical goal, the required sensitivity, and the compatibility with the chromatographic system. sci-hub.se This approach is invaluable in bioanalysis where analyte concentrations are often very low. nih.gov

Table 6: Common Derivatizing Agents for Secondary Amines

| Derivatizing Agent | Abbreviation | Purpose / Enhanced Detection |

|---|---|---|

| Dansyl Chloride | DNS-Cl | Fluorescence Detection |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence Detection |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | UV Detection |

| Trifluoroacetic Anhydride | TFAA | GC-FID/ECD Amenability |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Mosher's Acid Chloride | NMR Chiral Analysis |

Introduction of Chromophores or Fluorophores for Spectroscopic Analysis

This compound, like many aliphatic amines, does not possess a suitable chromophore or fluorophore, rendering its direct detection by UV-Visible or fluorescence spectroscopy difficult and insensitive. libretexts.orgresearchgate.net Derivatization is a process of chemically modifying the analyte to attach a "tag" that imparts desirable detection characteristics. researchgate.net For this compound, the secondary amine within the pyrrolidine ring serves as the reactive site for these modifications. libretexts.orgpsu.edu

The introduction of a chromophore—a molecular feature that absorbs light in the UV-Visible region—can be achieved by reacting the compound with specific derivatizing agents. pressbooks.pub Reagents such as nitrobenzoyl reagents or benzoyl chloride are commonly used to introduce an aromatic system into non-absorbing molecules like aliphatic amines. wikipedia.org This reaction transforms the amine into a derivative with significant UV absorbance, enabling its quantification. The extension of a conjugated double bond system in a molecule tends to shift the absorption peak to a longer, more easily measurable wavelength. shimadzu.com

For even greater sensitivity, a fluorophore can be introduced. Fluorescent tagging agents react with the amine to create a highly fluorescent derivative. Common derivatizing agents for secondary amines include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl). libretexts.orgresearchgate.net The resulting derivatized product can be detected at much lower concentrations than its UV-absorbing counterpart, making fluorescence detection ideal for trace-level analysis. nih.gov The reaction with FMOC-Cl, for instance, is an effective method for derivatizing primary and secondary amines, allowing for fluorescence detection with excitation around 265 nm and emission near 340 nm. libretexts.org

Table 1: Spectroscopic Properties Before and After Derivatization This table presents hypothetical data based on established principles of chemical derivatization for secondary amines.

| Compound | Derivatizing Agent | Resulting Moiety | Spectroscopic Property | Wavelength (λmax) |

|---|---|---|---|---|

| (R)-3-Ethoxy-pyrrolidine | None | - | UV Absorption | < 220 nm (low) |

| (R)-3-Ethoxy-pyrrolidine | 4-Nitrobenzoyl chloride | Nitrophenyl | UV Absorption | ~254 nm |

| (R)-3-Ethoxy-pyrrolidine | FMOC-Cl | Fluorenyl | Fluorescence | Ex: ~265 nm / Em: ~340 nm |

Modification for Improved Chromatographic Resolution in Complex Mixtures

Analyzing this compound in complex mixtures, particularly when its enantiomeric purity must be determined, presents a significant chromatographic challenge. The separation of enantiomers cannot be achieved on standard, achiral high-performance liquid chromatography (HPLC) columns because enantiomers have identical physical properties in a non-chiral environment. wikipedia.org

A powerful strategy to overcome this is the "indirect" method, which involves pre-column derivatization with a chiral derivatizing agent (CDA). chiralpedia.com A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte—in this case, (R)- and (S)-3-Ethoxy-pyrrolidine—to form a pair of diastereomers. wikipedia.orgchiralpedia.com Diastereomers, unlike enantiomers, have different physical properties and can be separated using conventional achiral stationary phases, such as a C18 column. chiralpedia.com

The selection of the CDA is crucial and depends on the functional group of the analyte. For the secondary amine in 3-Ethoxy-pyrrolidine, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or enantiomerically pure forms of acid chlorides like (R,R)-o,o-dibenzoyltartaric acid anhydride are suitable. psu.eduresearchgate.netjuniperpublishers.com The reaction creates stable diastereomeric products that exhibit different interactions with the stationary phase, leading to different retention times and enabling their resolution. This approach has been successfully used for other pyrrolidine derivatives, such as prolinamide, where derivatization with Marfey's reagent allowed for excellent separation of the resulting diastereomers on a reverse-phase column. researchgate.netjuniperpublishers.com

Table 2: Hypothetical Chromatographic Data for Diastereomer Separation This table illustrates the expected outcome of separating the diastereomers formed from racemic 3-Ethoxy-pyrrolidine and a chiral derivatizing agent on an achiral HPLC column.

| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

|---|---|---|---|

| (R)-amine-(R)-CDA | 15.2 | 50.0 | - |

| (S)-amine-(R)-CDA | 18.5 | 50.0 | > 2.0 |

Emerging Research Frontiers and Future Prospects for R 3 Ethoxy Pyrrolidine Hydrochloride

Development of Next-Generation Enantioselective Synthetic Methodologies

The precise control of stereochemistry is paramount in modern drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov Consequently, the development of advanced enantioselective synthetic methods is a primary focus. For chiral pyrrolidines like (R)-3-Ethoxy-pyrrolidine hydrochloride, research is moving beyond classical approaches towards more efficient and selective catalytic systems. A key strategy involves the use of chiral organocatalysts, often derived from proline itself, which can promote various transformations with high enantioselectivity. mdpi.com Another approach is the use of chiral iridacycle complexes, which have been shown to catalyze the annulation of racemic diols and primary amines to produce a diverse range of enantioenriched pyrrolidines. organic-chemistry.org These methods offer a direct route to valuable chiral precursors for drug development.

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of pyrrolidine (B122466) derivatives is increasingly adapting to these principles. A significant advancement is the use of water as an environmentally friendly reaction medium, which has been successfully applied in asymmetric aldol (B89426) reactions catalyzed by proline-derived organocatalysts. mdpi.com Researchers are also exploring methods that minimize the use of reagents and simplify purification. For example, catalyst-tuned hydroalkylation reactions using cobalt or nickel catalysts provide divergent access to C2- or C3-alkylated pyrrolidines from readily available starting materials, showcasing high efficiency and atom economy. organic-chemistry.org

Table 1: Comparison of Sustainable Synthesis Strategies for Pyrrolidine Derivatives

| Methodology | Catalyst/Promoter | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Prolinamide-based organocatalyst | Water | Environmentally benign solvent, high enantioselectivity. | mdpi.com |

| Borrowing Hydrogen Annulation | Chiral Iridacycle Complex | Organic Solvent | High atom economy, direct synthesis from simple diols and amines. | organic-chemistry.org |

| Intramolecular C-H Amination | Copper Catalyst | Organic Solvent | High regio- and chemoselectivity, tolerates various functional groups. | organic-chemistry.org |

Exploration of Novel Chemical Transformations Utilizing the Pyrrolidine Core

The pyrrolidine core of this compound is not merely a passive scaffold but an active participant in novel chemical transformations. Its inherent structure allows for functionalization at various positions, leading to diverse molecular architectures. One of the most powerful methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles, which allows for precise control over regio- and stereoselectivity. nih.gov

Recent research has demonstrated innovative multi-component reactions that rapidly build complexity. For instance, a three-component reaction involving a primary amine, two equivalents of a maleimide, and an aldehyde has been used to construct complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks in high yields under mild conditions. ua.es Furthermore, palladium-catalyzed multi-component reactions have been developed to afford fluorinated 3-pyrroline (B95000) aminals, which are skeletons found in many biologically active compounds. acs.org Such transformations could be adapted to use this compound as a chiral starting material, enabling the synthesis of novel, complex molecules with defined stereochemistry for biological screening.

Advanced Computational Modeling for Rational Design of Chemical Entities

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with predicted biological activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are routinely applied to pyrrolidine-based compounds. tandfonline.comresearchgate.net

For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of pyrrolidine derivatives to identify the key structural features—steric, electrostatic, and hydrophobic—that govern their inhibitory activity against targets like dipeptidyl peptidase-IV (DPP-IV) and myeloid cell leukemia-1 (Mcl-1). tandfonline.comnih.gov These models generate 3D contour maps that visualize favorable and unfavorable regions around the scaffold, guiding chemists in designing more potent analogues. tandfonline.comscispace.com Molecular docking studies further elucidate the binding modes of these compounds within the active sites of target proteins, while MD simulations can predict the stability of the ligand-protein complex over time. researchgate.net These computational approaches could be powerfully applied to derivatives of this compound to rapidly design and prioritize new chemical entities for synthesis and testing.

Table 2: Application of Computational Models in the Design of Pyrrolidine Derivatives

| Modeling Technique | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA, CoMSIA), HQSAR | Myeloid cell leukemia-1 (Mcl-1) | Identified structural requirements for potent inhibitory activity, leading to the design of four new, more potent compounds. | tandfonline.com |

| 2D/3D-QSAR, Molecular Docking | MDM2-p53 Interaction | Developed a robust CoMSIA model to design new inhibitors; docking studies confirmed the binding mode and affinity. | scispace.com |

| 3D-QSAR (Atom-based) | Acetylcholinesterase (AChE) | Predicted potent inhibitory activity for newly designed compounds, with docking scores superior to the reference drug Donepezil. | researchgate.net |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the drug discovery process, advances in synthetic chemistry are increasingly integrated with automation and high-throughput platforms. vapourtec.com The synthesis of large, diverse libraries of compounds around a core scaffold like pyrrolidine is essential for identifying new lead molecules. vapourtec.compnas.org

Automated synthesis platforms, utilizing technologies such as immediate drop-on-demand (I-DOT) dispensing, can perform thousands of reactions on a nanoscale. nih.govresearchgate.net This miniaturization dramatically reduces the consumption of reagents and solvents while rapidly exploring a vast chemical space. nih.gov For instance, an unprecedented Ugi 3-component reaction was used to generate a library of over 1,000 iminopyrrolidine derivatives in a fully automated fashion. researchgate.net Similarly, continuous flow protocols have been established to create libraries of α-chiral pyrrolidines rapidly and with excellent stereocontrol. rsc.org

Once synthesized, these libraries are subjected to high-throughput screening (HTS). Encoded library technology (ELT) is a particularly powerful approach where each compound on a solid support is associated with a chemical "tag" that records its synthetic history. This allows for the screening of massive compound collections simultaneously, with active "hits" being easily identified by decoding their tags. pnas.orgpnas.orgnih.gov Integrating this compound into such automated synthesis and screening workflows would enable the rapid exploration of its potential as a scaffold for new bioactive agents.

Table 3: Components of an Integrated High-Throughput Pyrrolidine Library Platform

| Platform Component | Technology/Method | Function | Reference |

|---|---|---|---|

| Library Synthesis | Automated Nanoscale Synthesis (e.g., I-DOT) | Rapidly generates thousands of diverse derivatives from a core scaffold with minimal reagent use. | nih.govresearchgate.net |